molecular formula C15H14Cl2F3N5O B2396328 [5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea CAS No. 303986-13-2

[5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea

Cat. No.: B2396328
CAS No.: 303986-13-2
M. Wt: 408.21
InChI Key: YTXPRZMQTBSKDG-UHFFFAOYSA-N
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Description

The compound [5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea is a complex organic molecule notable for its applications in various fields. This compound is characterized by its unique structure, which includes both chloro and trifluoromethyl groups attached to a pyridine ring, along with a phenyl urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through multi-step organic synthesis involving a series of reactions such as nucleophilic substitution and coupling reactions. A typical synthesis route may include:

  • Starting with the chlorination of a pyridine derivative to introduce chloro groups.

  • Further functionalization to introduce the trifluoromethyl group.

  • Coupling with appropriate intermediates to attach the ethylamino and phenyl urea moieties under controlled conditions, often involving catalysts and specific reagents to achieve high yields.

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using continuous flow reactors to maintain reaction conditions and improve efficiency. Optimization of temperature, pressure, and reaction times is crucial for maximizing yield and purity in large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reductions to form amines.

  • Substitution: Common in organic chemistry where one functional group is replaced by another, particularly in the aromatic rings of this compound.

Common Reagents and Conditions

  • Oxidizing Agents: Examples include potassium permanganate and chromium trioxide.

  • Reducing Agents: Examples include lithium aluminum hydride and sodium borohydride.

  • Catalysts: Palladium on carbon (Pd/C) and other transition metal catalysts are frequently used.

Major Products

Depending on the reaction conditions, the compound can yield a range of products including halogenated derivatives, amines, and other functionalized organic compounds.

Scientific Research Applications

This compound finds diverse applications in scientific research:

  • Chemistry: Used as a precursor or intermediate in the synthesis of complex organic molecules.

  • Biology: Studied for its interaction with biological macromolecules, which could provide insights into its potential as a biochemical probe.

  • Medicine: Research into its pharmacological properties for potential therapeutic uses.

  • Industry: Utilized in the development of specialized materials, such as polymers and advanced coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves interaction with molecular targets through binding to specific proteins or nucleic acids. The molecular pathways affected may include signal transduction pathways, metabolic pathways, or gene expression regulation, depending on the specific application and context.

Comparison with Similar Compounds

When compared to similar compounds, [5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea exhibits unique properties due to its distinct trifluoromethyl group and multi-functional nature. Similar compounds include:

  • [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]urea: : Lacks the ethylamino linkage.

  • [5-Chloro-2-(ethylamino)phenyl]urea: : Does not have the pyridine ring.

  • [3-chloro-5-(trifluoromethyl)pyridin-2-yl]amine: : Has different functionalities leading to varied applications.

The presence of both chloro and trifluoromethyl groups, along with its specific structural framework, makes this compound stand out for its specialized reactivity and diverse applications.

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Properties

IUPAC Name

[5-chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2F3N5O/c16-9-1-2-11(12(6-9)25-14(21)26)22-3-4-23-13-10(17)5-8(7-24-13)15(18,19)20/h1-2,5-7,22H,3-4H2,(H,23,24)(H3,21,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXPRZMQTBSKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)N)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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